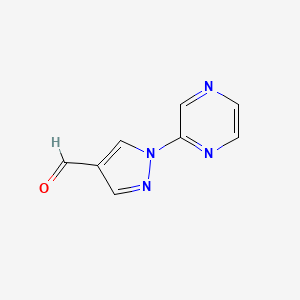

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-pyrazin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNVETIORKXOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698030 | |

| Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503176-43-0 | |

| Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyrazine-2-carboxylic acid hydrazide and ethyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Pyrazine-2-yl-pyrazole-4-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 174.15944 g/mol

- Purity : 95%.

Structural Characteristics

The compound features a pyrazole ring fused with a pyrazine moiety, which contributes to its reactivity and interaction with biological targets. The aldehyde functional group enhances its potential for further chemical modifications.

Medicinal Chemistry

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has shown promise in the development of pharmaceutical agents. Its applications include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the aldehyde group can enhance activity against various bacterial strains.

- Anticancer Properties : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed selective cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

A recent study synthesized a series of compounds based on 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.

Agrochemicals

The compound is also explored in agrochemical applications, particularly as a potential herbicide or fungicide. Its ability to interact with specific enzymes involved in plant growth regulation makes it a candidate for developing new agricultural products.

Data Table: Herbicidal Activity

| Compound Derivative | Target Species | Activity (g/ha) | Reference |

|---|---|---|---|

| Derivative A | Weeds | 50 | |

| Derivative B | Fungi | 30 |

Material Science

In material science, 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is investigated for its potential use in creating novel materials with specific electronic or optical properties. Its unique structure allows for the formation of coordination complexes with metals, which can be utilized in sensors or catalysts.

Case Study: Coordination Complexes

A study explored the coordination of 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde with transition metals to form complexes that exhibit luminescent properties. These complexes were tested for their efficacy in light-emitting devices, showing promising results in terms of efficiency and stability.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pyrazine and pyrazole rings can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Physicochemical Properties

Molecular Weight and Solubility :

Electronic Effects :

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

Future Directions :

- Explore the pyrazine moiety’s role in enhancing antimicrobial or anticancer activity through targeted synthesis and in vitro assays.

- Optimize synthetic routes (e.g., microwave or flow chemistry) to improve yields of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde derivatives.

Biological Activity

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde, highlighting its mechanisms of action, synthesis, and relevant case studies.

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde can be synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group. The compound's structure features a pyrazole ring that contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H7N3O |

| Molecular Weight | 163.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve inhibition of bacterial enzyme systems critical for cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study evaluating its effects on different cancer cell lines, it was found to induce apoptosis in A549 lung cancer cells. The IC50 values observed were promising, indicating significant cytotoxicity.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

The biological activity of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is largely attributed to its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active sites or interfering with substrate access. The presence of both pyrazole and pyrazine rings enhances its binding affinity through hydrogen bonding and π-π interactions.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Antibacterial Activity : A study conducted by Argade et al. reported that derivatives of pyrazoles, including 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde, showed remarkable antibacterial activity against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Antitumor Study : Research published in PubMed Central highlighted the synthesis and evaluation of pyrazole derivatives for anticancer activity. The study found that compounds similar to 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde exhibited significant growth inhibition in various cancer cell lines .

- Mechanistic Insights : Further investigations have suggested that the compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly through the inhibition of kinases associated with cancer progression .

Q & A

Q. What are the standard synthetic routes for 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation , where a pyrazole precursor undergoes formylation using POCl₃ and DMF. For example, 1-aryl-pyrazole derivatives are treated under Vilsmeier conditions to introduce the aldehyde group at the 4-position . Alternative methods include Duff reaction conditions (using hexamine and acidic media) for regioselective formylation, as demonstrated in the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde with 83% yield .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions. For instance, crystallographic studies of analogous pyrazole-carbaldehydes reveal planar pyrazole rings and hydrogen-bonding motifs that stabilize the structure .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify aldehyde protons (~9–10 ppm) and pyrazine/pyrazole ring protons.

- IR : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ confirms the aldehyde group.

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole formylation be addressed?

Regioselectivity depends on substituent effects and reaction conditions. For example:

- Electron-donating groups on the pyrazole ring direct formylation to the 4-position.

- Catalysts like [Bu₃NH][HSO₄] under solvent-free conditions enhance regioselectivity in heterocyclic systems .

- Computational modeling (e.g., DFT) predicts reactive sites by analyzing charge distribution .

Q. What strategies optimize crystallographic refinement for twinned or low-resolution data?

- Use SHELXL’s twin refinement tools to model twinned crystals by defining twin laws and partitioning intensity data .

- High-resolution data (>1.0 Å) improves anisotropic displacement parameter accuracy. For macromolecules, SHELXPRO interfaces with refinement pipelines to handle complex cases .

Q. How do structural modifications influence biological activity in pyrazole-carbaldehyde derivatives?

- Antimicrobial activity : Substitution at the pyrazine ring (e.g., fluorophenyl groups) enhances potency against Gram-negative bacteria like P. aeruginosa (see 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in Scheme 8) .

- SAR studies : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at specific positions increases membrane permeability and target binding .

Q. What computational methods aid in predicting reactivity and stability?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screens derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .

Key Methodological Recommendations

- For crystallographic challenges, combine SHELXL with visualization tools (ORTEP-3) to resolve disorder or twinning .

- Optimize synthetic routes using microwave-assisted reactions to reduce reaction times and improve yields .

- Prioritize derivatives with meta-substituted pyrazine rings for enhanced bioactivity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.